Ethyl 4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a phenoxypropyl backbone substituted with bromine and fluorine atoms. The molecule comprises:
- A piperazine ring functionalized with an ethyl carboxylate group.
- A 2-hydroxypropyl linker connecting the piperazine to a substituted phenoxy group.
- A 4-bromo-2,6-difluorophenoxy moiety, which distinguishes it from similar compounds through its halogen-rich aromatic system.
The presence of bromine and fluorine substituents likely enhances electrophilicity and lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties compared to analogs with methyl or chloro groups .
Properties
IUPAC Name |
ethyl 4-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrF2N2O4.ClH/c1-2-24-16(23)21-5-3-20(4-6-21)9-12(22)10-25-15-13(18)7-11(17)8-14(15)19;/h7-8,12,22H,2-6,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMKBPFFSOGVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2F)Br)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog Analysis
Key analogs (Table 1) share the ethyl piperazine carboxylate hydrochloride core but differ in phenoxy substituents, impacting their physicochemical and biological profiles.
Table 1: Structural and Physicochemical Comparison
*Molecular formulas and weights for the target compound are calculated based on structural similarity.
†Estimated using atomic masses (Br ≈ 79.9, F ≈ 19.0).
‡Full name truncated for brevity.
Substituent Impact on Properties
- Fluorine’s electron-withdrawing nature may further polarize the aromatic ring .
- Lipophilicity : Bromine and fluorine substituents likely increase logP compared to methyl groups (), enhancing membrane permeability but possibly reducing aqueous solubility .
- Synthetic Accessibility: Analogs in and –15 are synthesized via nucleophilic substitution or coupling reactions. The target compound would require brominated/difluorinated phenol precursors, which may pose synthetic challenges .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound can be synthesized via a multi-step procedure involving:
- Coupling reactions : Use of EDC•HCl and HOBt as coupling agents to form amide or ester bonds between the piperazine core and substituted phenoxypropyl groups .
- Epoxide ring-opening : Reaction of epichlorohydrin derivatives with bromo-difluorophenol to introduce the 2-hydroxypropyl moiety, followed by piperazine functionalization .
- Salt formation : Final treatment with dry HCl in Et₂O to obtain the hydrochloride salt . Purification typically employs flash chromatography (silica gel, EtOAc/hexane gradients) and recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or diastereomers) .
- X-ray crystallography : SHELX suite (SHELXL/SHELXS) for single-crystal structure determination, particularly to resolve stereochemistry .
- HPLC-MS : For purity assessment and identification of byproducts (e.g., incomplete coupling intermediates) .
Q. What are the key stability considerations for storing this compound?
- Hygroscopicity : Store in airtight containers under inert gas (N₂/Ar) due to sensitivity to moisture, which may hydrolyze ester or carbamate groups .
- Temperature : Avoid prolonged exposure to >25°C to prevent decomposition (e.g., Hoffman elimination of piperazine derivatives) .
- Light sensitivity : Protect from UV light to minimize halogen (Br/F) bond cleavage .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during synthesis?
- Chiral catalysts : Use of enantioselective catalysts (e.g., Jacobsen’s catalyst) during epoxide formation to control the 2-hydroxypropyl configuration .
- Dynamic resolution : Adjust reaction pH and temperature to favor crystallization of the desired diastereomer .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction pathways for stereocontrol .
Q. How should researchers resolve discrepancies between crystallographic and spectroscopic data?
- Validation tools : Use PLATON (ADDSYM) to check for missed symmetry in X-ray data and ensure correct space group assignment .
- Density functional theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G*) to identify misassigned peaks .
- Multi-method cross-validation : Combine solid-state (X-ray) and solution-state (NMR/IR) data to confirm conformational flexibility or polymorphism .
Q. What strategies mitigate byproduct formation during piperazine functionalization?
- Protecting groups : Use Boc or Fmoc groups to prevent N-alkylation side reactions during coupling steps .
- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 acyl chloride:piperazine) to minimize unreacted intermediates .
- In situ monitoring : ReactIR or LC-MS to track reaction progress and adjust conditions (e.g., temperature, solvent polarity) in real time .
Q. How can the compound’s bioactivity be rationalized through structure-activity relationships (SAR)?
- Fragment-based design : Replace the 4-bromo-2,6-difluorophenoxy group with bioisosteres (e.g., trifluoromethyl) to assess halogen bonding effects .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinase domains) .
- Metabolic stability assays : Incubate with liver microsomes to evaluate esterase-mediated hydrolysis and guide prodrug optimization .
Methodological Considerations
- Crystallography : Refine structures using SHELXL with Hirshfeld atom refinement (HAR) for accurate hydrogen positioning .
- Synthetic scale-up : Transition from batch to flow chemistry for hazardous steps (e.g., HCl gas exposure) to improve safety and reproducibility .
- Data reporting : Adhere to IUPAC guidelines for reporting NMR shifts and crystallographic parameters (e.g., CIF files) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
